molecular formula C16H21NO2 B3324926 1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol CAS No. 2007-72-9

1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol

Cat. No.: B3324926
CAS No.: 2007-72-9
M. Wt: 259.34 g/mol
InChI Key: PIANUSMCKHEMFQ-UHFFFAOYSA-N
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Description

1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol is a chemical compound known for its significant biological activity and various applications in scientific research. This compound is a propanolamine that features a propan-2-ol group substituted by a propan-2-ylamino group at position 1 and a naphthalen-1-yloxy group at position 3 .

Biochemical Analysis

Biochemical Properties

1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol plays a crucial role in biochemical reactions by interacting with beta-adrenergic receptors. These receptors are proteins located on the surface of cells, particularly in the heart and lungs. The compound binds to these receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the treatment of conditions such as hypertension and arrhythmias .

Cellular Effects

The effects of this compound on various cell types are profound. In cardiac cells, it reduces the force of contraction and slows down the heart rate by blocking beta-adrenergic receptors. In neuronal cells, it can modulate neurotransmitter release, thereby influencing cell signaling pathways and gene expression. This compound also affects cellular metabolism by altering the levels of cyclic AMP (cAMP), a key secondary messenger in many signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to beta-adrenergic receptors, preventing the activation of these receptors by endogenous agonists. This binding leads to the inhibition of adenylate cyclase, an enzyme responsible for converting ATP to cAMP. The reduction in cAMP levels results in decreased activation of protein kinase A (PKA), which in turn affects various downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including receptor desensitization and downregulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces heart rate and blood pressure without significant adverse effects. At high doses, it can cause toxic effects such as bradycardia, hypotension, and respiratory depression. These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes. The major metabolic pathways include hydroxylation and conjugation with glucuronic acid. These metabolic processes result in the formation of inactive metabolites that are excreted in the urine. The compound’s interaction with these enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It can bind to plasma proteins, which affects its distribution and bioavailability. The compound tends to accumulate in tissues with high blood flow, such as the heart, liver, and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and cell membrane, where it interacts with beta-adrenergic receptors. Post-translational modifications, such as phosphorylation, can influence its activity and function. These modifications can affect the compound’s ability to bind to receptors and exert its biological effects .

Preparation Methods

The synthesis of 1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol typically involves the following steps:

Chemical Reactions Analysis

Mechanism of Action

Properties

IUPAC Name

1-naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-15(18)11-19-16-8-7-13-5-3-4-6-14(13)9-16/h3-9,12,15,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIANUSMCKHEMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007-72-9
Record name 1-[(1-methylethyl)amino]-3-(2-naphthalenyloxy)-2-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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